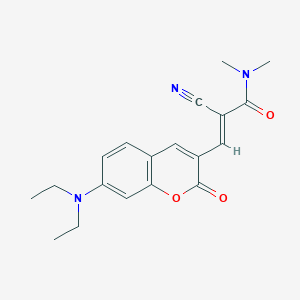

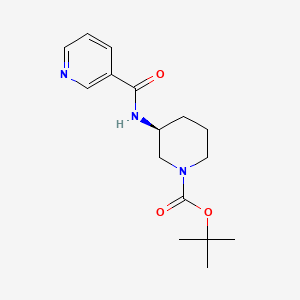

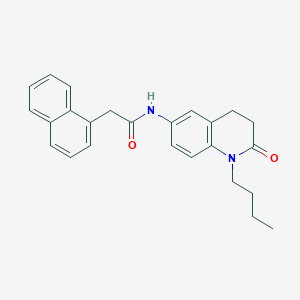

![molecular formula C16H23N3O2 B2913575 2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034225-20-0](/img/structure/B2913575.png)

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, also known as DAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAC belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting molecule for drug development.

Applications De Recherche Scientifique

Azelaic Acid in Dermatological Research

Azelaic acid, a naturally occurring dicarboxylic acid, has been demonstrated to be effective in treating various skin conditions, including acne and hyperpigmentary disorders. Its mechanism of action involves selective cytotoxic effects on hyperactive or abnormal melanocytes and potentially on malignant melanocytes, suggesting a role in inhibiting cutaneous malignant melanoma progression. This highlights the therapeutic potential of carboxylic acids in dermatology and oncology (Fitton & Goa, 1991).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been studied for their inhibitory effects on microbes, including Escherichia coli and Saccharomyces cerevisiae. This inhibition is significant for the preservation of food and the design of microbial-based production processes, offering insights into the development of robust microbial strains for industrial applications (Jarboe et al., 2013).

Lactic Acid in Biotechnological Routes

Lactic acid serves as a precursor for a variety of chemicals, demonstrating the versatility of carboxylic acids in green chemistry and biotechnological applications. Its conversion into products like pyruvic acid, acrylic acid, and lactate esters showcases the potential for sustainable production of industrial chemicals from renewable resources (Gao et al., 2011).

Salicylic Acid in Medical History

The development of salicylic acid into aspirin underscores the importance of carboxylic acids in pharmaceutical development. Aspirin's role as an anti-inflammatory, analgesic, and antiplatelet agent exemplifies the transformation of natural compounds into foundational medicines, highlighting the chemical modifications that can enhance therapeutic efficacy and tolerability (McKee et al., 2002).

Medium-Chain Dicarboxylic Acids in Nylon Production

Medium-chain dicarboxylic acids (MDCAs) are crucial for producing nylon materials, representing the intersection of carboxylic acid chemistry with material science. The microbial production of MDCAs for nylons such as nylon 5,6, and nylon 6,6 illustrates the potential for bio-based routes to replace traditional chemical synthesis in manufacturing (Li et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, have been found to selectively inhibit thefibroblast growth factor receptor 4 (FGFR4) . FGFR4 plays a crucial role in cell division and regulation of cell growth and maturation.

Mode of Action

Similar compounds have been shown to inhibit fgfr4, likely by binding to the receptor and preventing it from activating its downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFR4 can affect several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to decreased cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem .

Result of Action

The inhibition of FGFR4 by similar compounds has been shown to have strong anti-proliferative activity against certain cell lines, such as hepatocellular carcinoma (HCC) cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOQDQDPMWDHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)

![1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2913503.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)